molecular formula C11H22Cl2N2 B1472719 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 2098025-79-5

8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Cat. No. B1472719
CAS RN: 2098025-79-5
M. Wt: 253.21 g/mol
InChI Key: WSDXTPVMMINNSS-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride” is a derivative of this family.


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H22Cl2N2 . The molecular weight is 253.21 g/mol.


Chemical Reactions Analysis

There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been focused on the synthesis and characterization of novel azabicyclic amines, including structures related to 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine, due to their potential as bioactive molecules or intermediates in organic synthesis. For instance, Walker et al. (2008) discussed the preparation of azabicyclic amines and their aryl amides showing significant α7 nicotinic acetylcholine receptor activity, highlighting their potential in treating cognitive deficits in schizophrenia (Walker, Acker, Jacobsen, & Wishka, 2008). Furthermore, the work by Knapp and Gibson (2003) on iodolactamization, involving azabicyclo compounds, underlines the importance of these structures in synthesizing complex organic molecules with potential bioactivity (Knapp & Gibson, 2003).

Pharmacological Applications

A significant area of interest is the pharmacological potential of azabicyclic amines. Studies have investigated their role as inhibitors of the dopamine transporter, which is crucial for neurological functions and potential targets for treating disorders such as depression and Parkinson's disease. Gee et al. (1997) reported on a novel tropane derivative acting as an inhibitor of the dopamine transporter, demonstrating the critical role of structural analogs in developing therapeutic agents (Gee, Moldt, & Gjedde, 1997).

Anti-Viral Activity

The anti-viral properties of azabicyclic amines have also been explored, with Miller et al. (2001) studying the synthesis of 8-aminobicyclo[3.2.1]octanes and their activity against influenza-A and -B viruses, as well as respiratory syncytial virus. This research highlights the potential of such compounds in developing new anti-viral medications (Miller, Ullah, Welsh, & Hall, 2001).

Safety and Hazards

The safety data sheet for a similar compound, 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride plays a crucial role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tropane alkaloids, which are known for their wide array of biological activities . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity. These interactions can result in either inhibition or activation of the enzymes, depending on the specific context and conditions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell proliferation, differentiation, and apoptosis, depending on the concentration and duration of exposure to the compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions often involve specific recognition sites on the target biomolecules, leading to conformational changes that affect their activity . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. These molecular interactions ultimately lead to changes in gene expression, which can have downstream effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity and potency . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cell death and tissue damage.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes involved in metabolic processes, leading to changes in the levels of metabolites and the overall metabolic state of the cell . These interactions can have significant implications for cellular energy production, biosynthesis, and other metabolic functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its activity and function. This compound can be transported across cell membranes through specific transporters or binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound to specific subcellular regions can influence its interactions with biomolecules and its overall effects on cellular function. For example, localization to the nucleus can affect gene expression, while localization to the mitochondria can influence cellular energy production and metabolism.

properties

IUPAC Name

8-cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2.2ClH/c12-8-6-10-4-5-11(7-8)13(10)9-2-1-3-9;;/h8-11H,1-7,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDXTPVMMINNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C3CCC2CC(C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
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8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
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8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
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8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

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